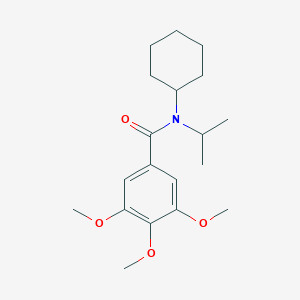
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is a complex organic compound with the molecular formula C16H23NO4 This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under a nitrogen atmosphere. The reaction is carried out in chloroform (CHCl3) at reflux temperature for about 3 hours. After the reaction, the mixture is cooled, diluted with chloroform, and washed with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO3) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, its benzamide core can interact with various enzymes and receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the cyclohexyl and isopropyl groups.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure but without the isopropyl group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyclohexyl and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
33522-74-6 |
|---|---|
Fórmula molecular |
C19H29NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H29NO4/c1-13(2)20(15-9-7-6-8-10-15)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h11-13,15H,6-10H2,1-5H3 |
Clave InChI |
DMHHIHKESDSTCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


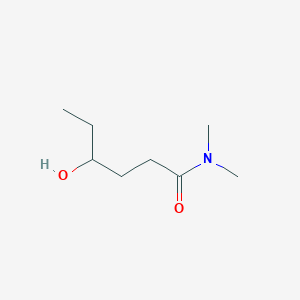
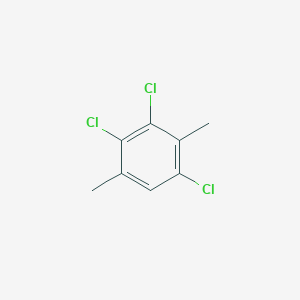
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
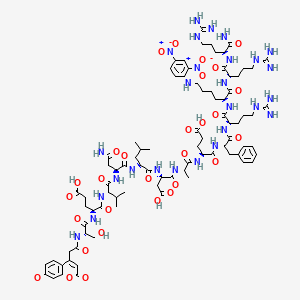
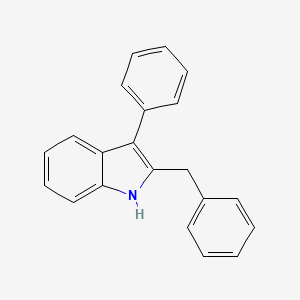
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)

![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
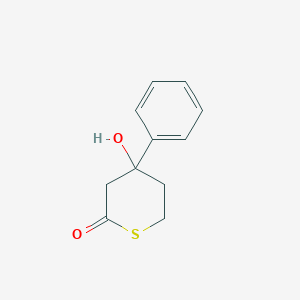
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)
